molecular formula C20H35ClNPPd B12497997 but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline

but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline

Cat. No.: B12497997
M. Wt: 462.3 g/mol
InChI Key: ASQSTGRGIHOSGZ-UHFFFAOYSA-M
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Description

The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound consists of but-1-ene, chloropalladium(1+), and 4-ditert-butylphosphanyl-N,N-dimethylaniline, which together form a highly active and air-stable catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves the reaction of palladium chloride with 4-ditert-butylphosphanyl-N,N-dimethylaniline in the presence of but-1-ene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of palladium chloride in an appropriate solvent.
  • Addition of 4-ditert-butylphosphanyl-N,N-dimethylaniline to the solution.
  • Introduction of but-1-ene to the reaction mixture.
  • Stirring the mixture at a specific temperature and pressure to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.

    Reduction: It can also be reduced to lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Aryl halides
  • Boronic acids
  • Bases such as potassium carbonate or sodium hydroxide

The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

The compound has numerous scientific research applications, including:

    Chemistry: It is widely used as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: The compound is employed in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the activation of palladium centers, which facilitate the formation of carbon-carbon bonds. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The pathways involved are highly efficient and selective, making the compound a valuable catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
  • Bis(4-(di-tert-butylphosphanyl)-N,N-dimethylaniline); palladium chloride

Uniqueness

The uniqueness of “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” lies in its high activity and stability as a catalyst. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in both research and industrial applications.

Properties

Molecular Formula

C20H35ClNPPd

Molecular Weight

462.3 g/mol

IUPAC Name

but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline

InChI

InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1

InChI Key

ASQSTGRGIHOSGZ-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+]

Origin of Product

United States

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